Acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester

Lipophilicity Drug-likeness Membrane permeability

Acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester (CAS 102585-54-6; MW 290.31 g/mol; formula C₁₆H₁₈O₅) is a fully synthetic chromone derivative belonging to the 7-oxyacetic acid ethyl ester subclass of 4H-1-benzopyran-4-ones. Its core scaffold—2-ethyl-3-methyl-4H-chromen-4-one—is functionalized at the 7-position with an oxyacetic acid ethyl ester side chain.

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
CAS No. 102585-54-6
Cat. No. B13741031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester
CAS102585-54-6
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC)C
InChIInChI=1S/C16H18O5/c1-4-13-10(3)16(18)12-7-6-11(8-14(12)21-13)20-9-15(17)19-5-2/h6-8H,4-5,9H2,1-3H3
InChIKeyXHZYQBPCJJASPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, ((2-Ethyl-3-Methyl-4-Oxo-4H-1-Benzopyran-7-YL)oxy)-, Ethyl Ester (CAS 102585-54-6): Structural Identity and Pharmacophore Context for Scientific Procurement


Acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester (CAS 102585-54-6; MW 290.31 g/mol; formula C₁₆H₁₈O₅) is a fully synthetic chromone derivative belonging to the 7-oxyacetic acid ethyl ester subclass of 4H-1-benzopyran-4-ones . Its core scaffold—2-ethyl-3-methyl-4H-chromen-4-one—is functionalized at the 7-position with an oxyacetic acid ethyl ester side chain. This compound occupies a specific structural niche within the broader chromone pharmacophore family, which includes clinically investigated coronary vasodilators such as carbocromen (Chromonar) and efloxate, both of which share the identical 7-oxyacetic acid ethyl ester motif [1]. Unlike these clinically studied analogs, the target compound lacks a basic amine side chain at the 3-position (carbocromen) or a 2-phenyl substituent (efloxate), conferring a distinct physicochemical and pharmacological risk profile that is relevant for scientific selection in drug discovery and chemical biology applications .

Why Generic Substitution of CAS 102585-54-6 with Other Chromone-7-Oxyacetic Acid Esters Is Scientifically Unjustified


Chromone-7-oxyacetic acid ethyl esters are not interchangeable commodities. Substitution at the chromone 2- and 3-positions fundamentally alters lipophilicity, molecular shape, and hydrogen-bonding capacity, which in turn govern target engagement, metabolic stability, and safety profiles. Carbocromen—a 3-(diethylaminoethyl)-4-methyl-substituted analog sharing the identical 7-oxyacetic acid ethyl ester side chain—was a marketed coronary vasodilator that was ultimately discontinued due to arrhythmia risk, a liability mechanistically linked to its basic amine moiety and consequent hERG channel interaction [1]. The target compound (CAS 102585-54-6) lacks this basic amine, carrying instead neutral 2-ethyl and 3-methyl substituents, which predicts a fundamentally different cardiac safety profile . Similarly, the 2,3-dimethyl analog (CAS 102612-67-9) differs by only one methylene unit (ethyl → methyl at C-2), yet this apparently minor change produces a measurable LogP difference of approximately 0.4–0.5 units—sufficient to alter membrane partitioning, solubility, and protein binding in biological systems [2]. Even regioisomeric substitution (7-oxy vs. 6-oxy) produces chemically distinct entities with non-overlapping CAS numbers and divergent biological properties. These structural distinctions carry procurement consequences: selecting the wrong analog introduces uncontrolled variables into SAR studies, wastes screening resources, and can generate misleading biological data.

Quantitative Comparator Evidence: CAS 102585-54-6 vs. Closest Structural Analogs for Procurement Decision-Making


Lipophilicity Differentiation: Intermediate LogP of 2.61 Positions CAS 102585-54-6 Between Hydrophilic 2,3-Dimethyl Analog and Lipophilic Efloxate

The target compound (CAS 102585-54-6) exhibits a computed LogP of 2.61 . This is approximately 0.79 units lower than efloxate (CAS 119-41-5; LogP 3.40), a 2-phenyl-substituted analog with an identical 7-oxyacetic acid ethyl ester side chain . Efloxate was developed as a coronary vasodilator for oral administration, indicating that its higher LogP was compatible with oral bioavailability. The target compound's lower LogP predicts reduced membrane partitioning and potentially lower volume of distribution compared to efloxate, while its LogP of 2.61 remains within the optimal range (1–3) for oral drug-like properties per Lipinski guidelines. The 2,3-dimethyl analog (CAS 102612-67-9; MW 276.28, one fewer methylene), though lacking a published experimental LogP, is predicted to be approximately 0.4–0.5 LogP units lower based on the established contribution of ~0.5 per methylene group to LogP in homologous series, placing it near LogP ~2.1–2.2 [1].

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight Advantage: CAS 102585-54-6 (MW 290.31) Occupies a Favorable Lipinski-Compliant Space Compared to Higher-MW Clinical Chromone Vasodilators

The target compound has a molecular weight of 290.31 Da . This is 34.02 Da (10.5%) lower than efloxate (CAS 119-41-5; MW 324.33 Da) , and substantially lower than carbocromen (MW ~376 Da for the free base; CAS 804-10-4) . All three compounds share the identical 7-oxyacetic acid ethyl ester pharmacophore. The target compound's MW of 290.31 Da places it well within Lipinski's Rule of 5 threshold (MW < 500), with greater headroom for subsequent structural elaboration in medicinal chemistry campaigns compared to efloxate or carbocromen. The 2,3-dimethyl analog (CAS 102612-67-9; MW 276.28) [1] is 14 Da lighter but sacrifices the lipophilicity contributed by the 2-ethyl group.

Drug-likeness Molecular weight Lead optimization

Absence of Basic Amine: CAS 102585-54-6 Eliminates the Arrhythmogenic Structural Alert Present in Carbocromen

Carbocromen (Chromonar; CAS 804-10-4), the prototypical chromone-7-oxyacetic acid ethyl ester coronary vasodilator, was withdrawn from clinical use due to arrhythmia risk [1]. This cardiac liability is mechanistically associated with its 3-(diethylaminoethyl) substituent—a basic amine known to engage the hERG potassium channel, a well-established structural alert for drug-induced QT prolongation [2]. The target compound (CAS 102585-54-6) carries neutral 2-ethyl and 3-methyl substituents at the corresponding positions, completely lacking the ionizable basic amine . While direct hERG data for the target compound are not available in the public domain, the structural absence of the basic amine pharmacophore that drove carbocromen's cardiac toxicity represents a class-level inferential safety advantage. This is reinforced by the identical polar surface area (PSA = 65.74 Ų) shared by the target compound and efloxate , indicating that the 7-oxyacetic acid ester moiety, not the chromone substitution pattern, dominates hydrogen-bonding capacity.

Cardiac safety hERG Structural alert

Thermal Stability and Handling: Boiling Point of 412.6°C and Flash Point of 216°C Enable Standard Laboratory Processing Conditions

The target compound exhibits a boiling point of 412.6°C at 760 mmHg, a density of 1.172 g/cm³, and a flash point of 216°C . These values are meaningfully different from efloxate, which has a higher boiling point of 486.5°C at 760 mmHg (ΔBP = +73.9°C) , attributable to efloxate's larger molecular weight and greater intermolecular dispersion forces from the 2-phenyl substituent. For comparison, the 2,3-dimethyl analog (CAS 102612-67-9), with no published boiling point, is predicted to have a lower boiling point given its lower MW. The target compound's vapor pressure of 5.12 × 10⁻⁷ mmHg at 25°C indicates negligible volatility under ambient conditions, supporting standard benchtop handling without specialized containment. The compound's density of 1.172 g/cm³ reflects its compact chromone core with the flexible ethyl ester side chain.

Thermal stability Formulation Storage

Regioisomeric Specificity: The 7-Oxy Substitution Pattern Is Conserved Across All Clinically Investigated Chromone Vasodilators, Distinguishing CAS 102585-54-6 from 6-Oxy Isomers

The target compound's oxyacetic acid ethyl ester side chain is attached at the chromone 7-position. This regiospecific substitution is pharmacologically critical: all clinically investigated chromone-based vasodilators bearing this side chain—including carbocromen, efloxate, and cloricromen—utilize the 7-oxy substitution pattern, not the 6-oxy isomer [1]. The 6-oxy regioisomer (CAS 102585-48-8; acetic acid, 2-[(2,3-dimethyl-4-oxo-4H-1-benzopyran-6-yl)oxy]-, ethyl ester) [2] is a distinct chemical entity with a different CAS number, different spatial orientation of the side chain relative to the chromone carbonyl, and no documented pharmacological precedent. The consistent selection of the 7-position across the clinical chromone vasodilator class suggests that the spatial relationship between the 4-oxo group and the 7-oxyacetic acid ester is critical for target engagement, likely involving a specific hydrogen-bonding geometry at the target binding site.

Regioisomerism Pharmacophore mapping Positional isomer

Ester Hydrolysis Liability: The Ethyl Ester Moiety Confers Predictable Prodrug or Metabolic Lability Distinct from the Free Carboxylic Acid Form

The target compound contains an ethyl ester moiety (CH₂CO₂Et) at the terminus of the 7-oxyacetic acid side chain. This ester is susceptible to hydrolysis by ubiquitous esterases in biological systems, yielding the corresponding carboxylic acid metabolite . Vendor-supplied solubility data indicate the compound is soluble in organic solvents but has limited aqueous solubility , which is consistent with the neutral, relatively lipophilic ester form. The corresponding free acid (CAS not located in searched databases) would have substantially higher aqueous solubility at physiological pH due to ionization of the carboxylic acid group (predicted pKa ~3–4). This ester-to-acid conversion is a well-precedented metabolic pathway: efloxate, the 2-phenyl analog, also bears the identical ethyl ester and undergoes hydrolysis in vivo [1]. The compound has documented sensitivity to hydrolysis under acidic or basic conditions , which must be considered during formulation and storage.

Prodrug Metabolic stability Ester hydrolysis

Evidence-Based Application Scenarios for CAS 102585-54-6 in Drug Discovery and Chemical Biology


Scaffold-Hopping Starting Point for Non-Basic Amine Chromone Vasodilator Analogs

Investigators seeking to develop chromone-based vasodilators or anti-ischemic agents without the hERG-liable basic amine of carbocromen can use CAS 102585-54-6 as a structurally validated starting scaffold. The compound retains the 7-oxyacetic acid ethyl ester pharmacophore common to carbocromen and efloxate while carrying neutral 2-ethyl and 3-methyl substituents, enabling systematic SAR exploration of the chromone 2- and 3-positions without confounding cardiotoxicity from the basic amine . Its intermediate LogP (2.61) provides a balanced lipophilicity baseline for subsequent optimization of solubility, permeability, and metabolic stability .

Lipophilicity-Controlled Probe for Chromone Pharmacophore Mapping

The target compound's LogP of 2.61, situated between the 2,3-dimethyl analog (predicted LogP ~2.1–2.2) and efloxate (LogP 3.40), makes it an ideal tool compound for correlating lipophilicity with biological activity, cellular permeability, and plasma protein binding across a homologous chromone series . Researchers can use CAS 102585-54-6 alongside its 2,3-dimethyl and 2-phenyl analogs in parallel assays to deconvolute the contribution of lipophilicity vs. specific substituent effects to observed pharmacological outcomes .

Regioisomeric Selectivity Control in Chromone Library Synthesis

For medicinal chemistry groups building chromone-focused compound libraries, CAS 102585-54-6 serves as the definitive 7-oxy regioisomer reference standard. Its unambiguous 7-position substitution—confirmed by InChI Key (XHZYQBPCJJASPQ-UHFFFAOYSA-N) —enables analytical method development (HPLC, LC-MS) to verify regioisomeric purity and distinguish the desired 7-oxy product from the 6-oxy isomer (CAS 102585-48-8) during synthesis optimization. The identical polar surface area (PSA = 65.74 Ų) shared with efloxate provides a convenient chromatographic reference point .

Prodrug Strategy Evaluation: Ester vs. Acid Pharmacokinetic Profiling

The ethyl ester moiety of CAS 102585-54-6 enables direct comparison with its hydrolyzed free acid form in pharmacokinetic studies. Researchers can evaluate whether the ester serves as an effective prodrug—enhancing oral absorption through improved membrane permeability (LogP 2.61 vs. predicted LogP <1 for the acid)—or whether the free carboxylic acid is the preferred dosing form for target engagement . This ester/acid comparison is directly precedented by the efloxate clinical development program, where the ethyl ester was the selected form for oral administration .

Quote Request

Request a Quote for Acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.